5-Isopropyl-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-1H-indene, also known as β-isopropylindene, is a chemical compound that belongs to the class of indene derivatives. It is a colorless liquid with a boiling point of 191-193 °C and a molecular formula of C11H14. The compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-Isopropyl-1H-indene is not fully understood, but it is believed to act on various receptors in the body, including the cannabinoid receptors. The compound has been shown to have analgesic, anti-inflammatory, and anticonvulsant effects, making it a potential candidate for the development of new drugs and pharmaceuticals.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Isopropyl-1H-indene has various biochemical and physiological effects, including its ability to reduce pain and inflammation, regulate mood and behavior, and modulate the immune system. The compound has also been shown to have anti-oxidant and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Isopropyl-1H-indene in lab experiments is its unique properties and potential applications in various fields. The compound is relatively easy to synthesize and has a high yield, making it a cost-effective option for researchers. However, the compound has certain limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and store it safely.
Zukünftige Richtungen
There are various future directions for the research and development of 5-Isopropyl-1H-indene, including its potential use in the treatment of various medical conditions, such as chronic pain, inflammation, and neurological disorders. The compound may also have potential applications in the development of new drugs and pharmaceuticals, as well as in the production of fragrances, flavors, and other chemical products. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of 5-Isopropyl-1H-indene.
Synthesemethoden
The synthesis of 5-Isopropyl-1H-indene can be achieved through various methods, including the Friedel-Crafts reaction, Grignard reaction, and Diels-Alder reaction. The most common method involves the Friedel-Crafts reaction, which involves the reaction of isopropylbenzene with aluminum chloride in the presence of a catalyst. The reaction produces 5-Isopropyl-1H-indene as the main product.
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-1H-indene has various scientific research applications, including its use as a starting material for the synthesis of other compounds. It is also used in the development of new drugs and pharmaceuticals due to its unique properties and potential therapeutic effects. The compound is also used in the production of fragrances, flavors, and other chemical products.
Eigenschaften
CAS-Nummer |
181954-91-6 |
---|---|
Produktname |
5-Isopropyl-1H-indene |
Molekularformel |
C12H14 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
5-propan-2-yl-1H-indene |
InChI |
InChI=1S/C12H14/c1-9(2)11-7-6-10-4-3-5-12(10)8-11/h3,5-9H,4H2,1-2H3 |
InChI-Schlüssel |
KXQVSLNZJKDZGN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CC=C2)C=C1 |
Kanonische SMILES |
CC(C)C1=CC2=C(CC=C2)C=C1 |
Synonyme |
1H-Indene,5-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.